2-Chloro-3-(6-chlorohexanoyl)pyridine
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Description
2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical compound with the molecular formula C11H13Cl2NO . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of substituted pyridines, such as this compound, involves a ring cleavage methodology reaction. This method allows the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.14 . It appears as a light golden oil .Scientific Research Applications
Chemical Reactions and Pathways :
- Gros, Choppin, and Fort (2003) investigated the lithiation pathway of 2-chloropyridine, a chemical process relevant to the study of 2-Chloro-3-(6-chlorohexanoyl)pyridine. They explored the mechanisms involving lithium dialkylamides, crucial for understanding the reactivity of pyridine derivatives (Gros, Choppin, & Fort, 2003).
Synthesis and Structural Analysis :
- Research by Rusnac et al. (2020) focused on synthesizing and analyzing the structure of compounds formed from reactions involving pyridine derivatives. This study provides insight into the complex chemistry of pyridine-based compounds, including those similar to this compound (Rusnac et al., 2020).
Investigation of Antimicrobial Activities :
- Evecen, Kara, İdil, and Tanak (2017) characterized 2-Chloro-6-(trifluoromethyl)pyridine, a structurally related compound, assessing its antimicrobial activities and spectroscopic properties. Their methodology and findings can be relevant for similar studies on this compound (Evecen et al., 2017).
Photocatalytic Degradation Studies :
- Stapleton et al. (2010) examined the photolytic and photocatalytic degradation of pyridine derivatives, including 2-chloropyridine. Their research offers insights into the environmental impact and degradation pathways of pyridine compounds, which can be extrapolated to understand the behavior of this compound in similar contexts (Stapleton et al., 2010).
properties
IUPAC Name |
6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWNGQAOWCFSCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641810 |
Source
|
Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914203-37-5 |
Source
|
Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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